![molecular formula C23H25N5O2 B11001200 N-{3-[5-(methoxymethyl)-1H-1,2,4-triazol-3-yl]phenyl}-2-[1-(propan-2-yl)-1H-indol-3-yl]acetamide](/img/structure/B11001200.png)
N-{3-[5-(methoxymethyl)-1H-1,2,4-triazol-3-yl]phenyl}-2-[1-(propan-2-yl)-1H-indol-3-yl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{3-[5-(methoxymethyl)-1H-1,2,4-triazol-3-yl]phenyl}-2-[1-(propan-2-yl)-1H-indol-3-yl]acetamide is a complex organic compound that features a triazole ring, an indole ring, and an acetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{3-[5-(methoxymethyl)-1H-1,2,4-triazol-3-yl]phenyl}-2-[1-(propan-2-yl)-1H-indol-3-yl]acetamide typically involves multiple steps, including the formation of the triazole and indole rings, followed by their coupling. Common synthetic routes may include:
Formation of the Triazole Ring: This can be achieved through cyclization reactions involving hydrazine derivatives and aldehydes or ketones under acidic or basic conditions.
Formation of the Indole Ring: The indole ring can be synthesized via Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes in the presence of an acid catalyst.
Coupling of the Rings: The triazole and indole rings are then coupled using various coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-{3-[5-(methoxymethyl)-1H-1,2,4-triazol-3-yl]phenyl}-2-[1-(propan-2-yl)-1H-indol-3-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, potentially leading to the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present and the reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Halogenating agents, nucleophiles, electrophiles
Major Products
The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction could produce alcohols or amines.
Scientific Research Applications
N-{3-[5-(methoxymethyl)-1H-1,2,4-triazol-3-yl]phenyl}-2-[1-(propan-2-yl)-1H-indol-3-yl]acetamide has several scientific research applications:
Medicinal Chemistry: The compound may be investigated for its potential as a therapeutic agent due to its unique structural features.
Pharmacology: It could be studied for its interactions with biological targets, such as enzymes or receptors.
Materials Science: The compound may be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of N-{3-[5-(methoxymethyl)-1H-1,2,4-triazol-3-yl]phenyl}-2-[1-(propan-2-yl)-1H-indol-3-yl]acetamide would involve its interaction with molecular targets, such as enzymes or receptors. The triazole and indole rings may play a crucial role in binding to these targets, potentially modulating their activity. The exact pathways and molecular targets would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
- **N-{3-[5-(methoxymethyl)-1H-1,2,4-triazol-3-yl]phenyl}-2-[1-(propan-2-yl)-1H-indol-3-yl]acetamide
- **N-{3-[5-(methyl)-1H-1,2,4-triazol-3-yl]phenyl}-2-[1-(propan-2-yl)-1H-indol-3-yl]acetamide
- **N-{3-[5-(ethoxymethyl)-1H-1,2,4-triazol-3-yl]phenyl}-2-[1-(propan-2-yl)-1H-indol-3-yl]acetamide
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and ring structures, which may confer unique biological or chemical properties compared to similar compounds.
Properties
Molecular Formula |
C23H25N5O2 |
|---|---|
Molecular Weight |
403.5 g/mol |
IUPAC Name |
N-[3-[5-(methoxymethyl)-1H-1,2,4-triazol-3-yl]phenyl]-2-(1-propan-2-ylindol-3-yl)acetamide |
InChI |
InChI=1S/C23H25N5O2/c1-15(2)28-13-17(19-9-4-5-10-20(19)28)12-22(29)24-18-8-6-7-16(11-18)23-25-21(14-30-3)26-27-23/h4-11,13,15H,12,14H2,1-3H3,(H,24,29)(H,25,26,27) |
InChI Key |
RMNRZQBBRPAYHA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C=C(C2=CC=CC=C21)CC(=O)NC3=CC=CC(=C3)C4=NNC(=N4)COC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


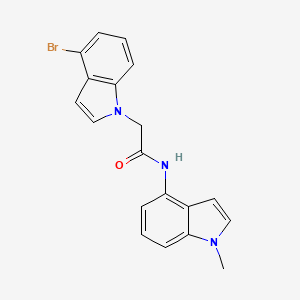
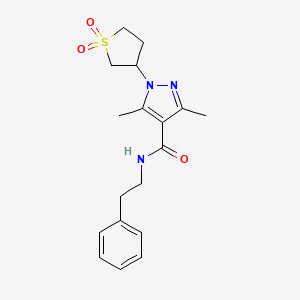
![N-(4-acetamidophenyl)-4-(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)butanamide](/img/structure/B11001122.png)
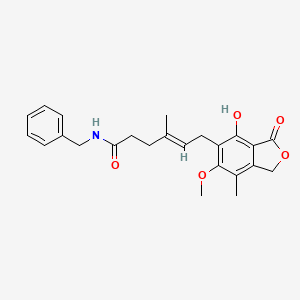
![2-[(1-methyl-1H-indol-4-yl)oxy]-N-[2-(2-pyrimidinylamino)ethyl]acetamide](/img/structure/B11001128.png)
![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanamide](/img/structure/B11001131.png)
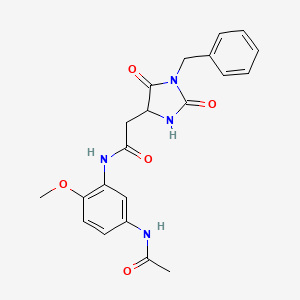
![N-{[1-(2-methylpropyl)-1H-benzimidazol-2-yl]methyl}tetrazolo[1,5-a]pyridine-7-carboxamide](/img/structure/B11001135.png)
![N-(1H-indol-5-yl)-2-[6-oxo-3-(thiomorpholin-4-yl)pyridazin-1(6H)-yl]acetamide](/img/structure/B11001136.png)
![3-(6-chloro-1H-indol-1-yl)-N-[3-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl]propanamide](/img/structure/B11001144.png)
![3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-{4-[5-(methoxymethyl)-4H-1,2,4-triazol-3-yl]phenyl}propanamide](/img/structure/B11001152.png)
![N-[1-(Cyclopropylcarbonyl)-4-piperidyl]-3-(1H-pyrrol-1-YL)-3-(3-thienyl)propanamide](/img/structure/B11001164.png)
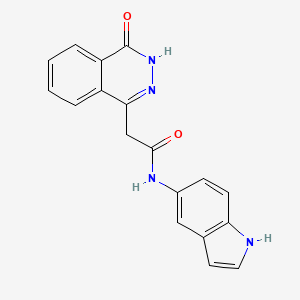
![N-{3-[2-(4-methoxyphenyl)ethyl]-1H-1,2,4-triazol-5-yl}-4-phenyltetrahydro-2H-pyran-4-carboxamide](/img/structure/B11001181.png)
